molecular formula C17H19N5O2 B14939810 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B14939810
M. Wt: 325.4 g/mol
InChI Key: DMCRKWAWEWZWFI-UHFFFAOYSA-N
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Description

5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted green processes to enhance yield and reduce reaction times . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its diverse biological activities . For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antitumor effects .

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

5-ethyl-2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H19N5O2/c1-5-12-9(2)18-17(21-15(12)23)22-16-19-10(3)13-7-6-11(24-4)8-14(13)20-16/h6-8H,5H2,1-4H3,(H2,18,19,20,21,22,23)

InChI Key

DMCRKWAWEWZWFI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)NC2=NC(=C3C=CC(=CC3=N2)OC)C)C

Origin of Product

United States

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